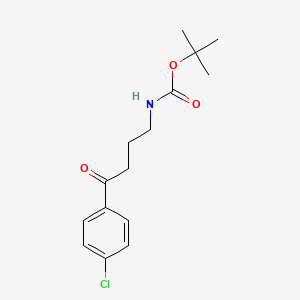
tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate
Übersicht
Beschreibung
Tert-Butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate (t-BOC-Cl) is an organic compound belonging to the class of carbamates. It is a colorless solid that is used as a reagent in organic synthesis, as a catalyst in polymerization, and as a precursor to other compounds. Its molecular formula is C11H14ClNO3, and its molecular weight is 241.7 g/mol.
Wissenschaftliche Forschungsanwendungen
Adsorption and Environmental Remediation
Sonochemical Enhancement of Adsorption : Studies have demonstrated the role of tert-butyl alcohol in enhancing the adsorption kinetics of 4-chlorophenol onto granular activated carbon through ultrasound-assisted techniques. The presence of tert-butyl alcohol inhibits the sonochemical degradation of 4-chlorophenol, thereby emphasizing its role in adsorption rather than degradation processes (Hamdaoui & Naffrechoux, 2009).
Photocatalytic Degradation : Research on the photocatalytic degradation of 4-chlorophenol in the presence of tert-butyl alcohol has highlighted the substance's influence on reaction pathways, potentially altering the efficiency and mechanism of photocatalytic processes (Chia, Tang, & Weavers, 2004).
Organic Synthesis and Catalysis
Catalysis : Research on rhodium-catalyzed reactions has explored the use of tert-butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate derivatives in the preparation of enantioselective compounds, showcasing its utility in synthesizing complex organic molecules (Storgaard & Ellman, 2009).
Polymer Science : The development of processable and multichromic polymers has been reported, where derivatives similar in structure or functionality to tert-butyl 4-(4-chlorophenyl)-4-oxobutylcarbamate have been utilized to improve the solubility and electrochromic properties of polymers (Ozyurt et al., 2008).
Advanced Material Applications
Electrochemical Properties : Studies focusing on the electrochemical properties of stable N-alkoxyarylaminyl radicals have provided insights into the behavior of tert-butyl and 4-chlorophenyl-substituted compounds, revealing their potential in designing new materials with unique electrochemical characteristics (Miura & Muranaka, 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[4-(4-chlorophenyl)-4-oxobutyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-10-4-5-13(18)11-6-8-12(16)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGTWDVYNBHXDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



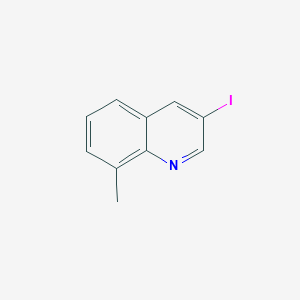
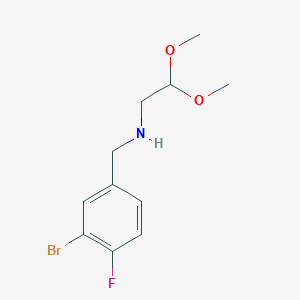

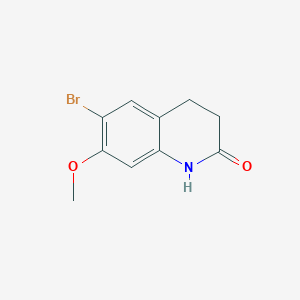
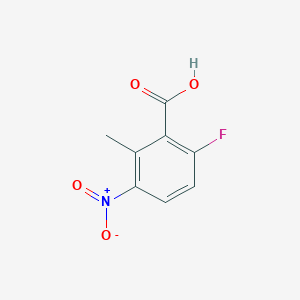
![[2-(Benzyloxy)pyridin-3-yl]methanol](/img/structure/B1529826.png)




![6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1529835.png)

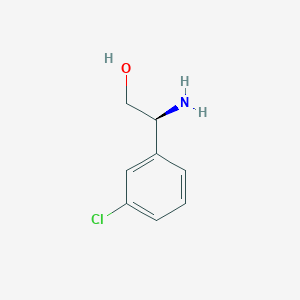
![2-[(Dimethylamino)methyl]-1,3-benzoxazol-5-amine](/img/structure/B1529838.png)